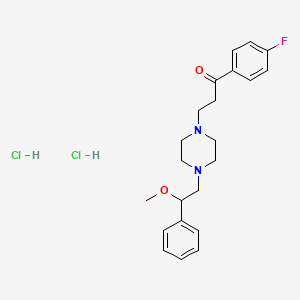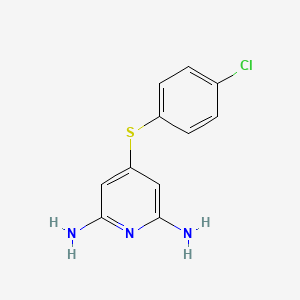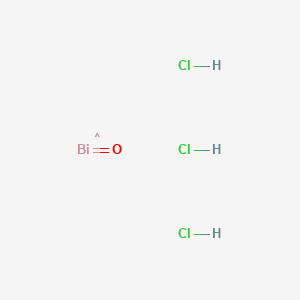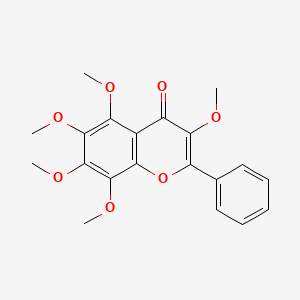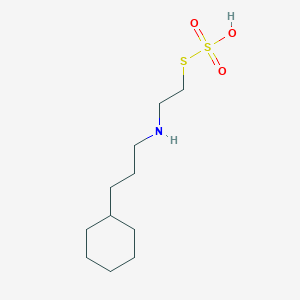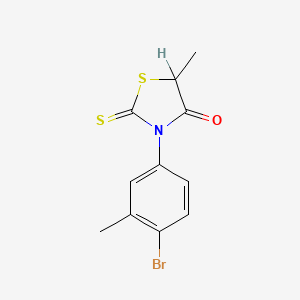
Dicyclohexyl 3,3'-sulfanediyldipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C24H42O4S. It is a derivative of propanoic acid and contains two cyclohexyl groups attached to a sulfur atom through propanoate linkages. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dicyclohexyl 3,3’-sulfanediyldipropanoate can be synthesized through the esterification of 3,3’-thiodipropionic acid with cyclohexanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
3,3’-Thiodipropionic acid+CyclohexanolCatalystDicyclohexyl 3,3’-sulfanediyldipropanoate+Water
Industrial Production Methods
In industrial settings, the production of dicyclohexyl 3,3’-sulfanediyldipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Dicyclohexyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
Dicyclohexyl 3,3’-sulfanediyldipropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: Utilized as a stabilizer in the production of plastics and other polymeric materials to enhance their durability and resistance to degradation.
作用机制
The mechanism of action of dicyclohexyl 3,3’-sulfanediyldipropanoate involves its ability to scavenge free radicals and inhibit oxidative processes. The sulfur atom in the compound can interact with reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the formation of stable sulfur-containing intermediates that can effectively quench free radicals.
相似化合物的比较
Similar Compounds
- Diheptyl 3,3’-sulfanediyldipropanoate
- Dihexadecyl 3,3’-sulfanediyldipropanoate
- Didodecyl 3,3’-sulfanediyldipropanoate
Uniqueness
Dicyclohexyl 3,3’-sulfanediyldipropanoate is unique due to its specific structural features, including the presence of cyclohexyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high stability and resistance to oxidative degradation.
属性
CAS 编号 |
13081-81-7 |
|---|---|
分子式 |
C18H30O4S |
分子量 |
342.5 g/mol |
IUPAC 名称 |
cyclohexyl 3-(3-cyclohexyloxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C18H30O4S/c19-17(21-15-7-3-1-4-8-15)11-13-23-14-12-18(20)22-16-9-5-2-6-10-16/h15-16H,1-14H2 |
InChI 键 |
LVAPCCQUOLJKJU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC(=O)CCSCCC(=O)OC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


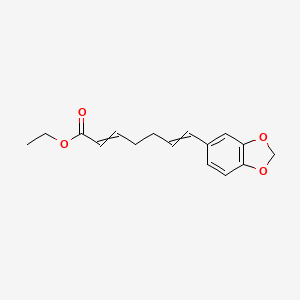
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
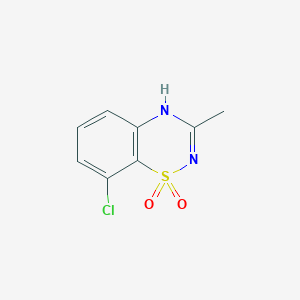
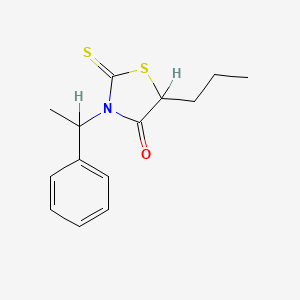
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
